2-(Difluoromethyl)-5-phenylthiophene
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Overview
Description
2-(Difluoromethyl)-5-phenylthiophene is an organofluorine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a phenyl group attached to a thiophene ring. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in pharmaceutical and agrochemical applications .
Preparation Methods
The synthesis of 2-(Difluoromethyl)-5-phenylthiophene typically involves difluoromethylation reactions. One common method is the nucleophilic transfer of a difluoromethyl group using reagents like TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of difluoromethylation reagents in the presence of transition metals to facilitate the formation of the difluoromethyl group on the thiophene ring . Industrial production methods often employ continuous flow processes to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
2-(Difluoromethyl)-5-phenylthiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the thiophene ring or the phenyl group.
Common reagents used in these reactions include transition metals, radical initiators, and various electrophilic or nucleophilic agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiophene derivatives with enhanced properties .
Scientific Research Applications
2-(Difluoromethyl)-5-phenylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Due to its enhanced metabolic stability and bioavailability, it is explored for potential pharmaceutical applications, including drug development.
Industry: The compound is used in the production of advanced materials with improved properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
2-(Difluoromethyl)-5-phenylthiophene can be compared with other fluorinated compounds such as:
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethylphosphonate
- Difluoromethyl nitrile oxide
These compounds share the presence of difluoromethyl groups but differ in their overall structure and properties. The uniqueness of this compound lies in its thiophene ring, which imparts specific electronic and steric properties, making it particularly valuable in certain applications .
Properties
Molecular Formula |
C11H8F2S |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-phenylthiophene |
InChI |
InChI=1S/C11H8F2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,11H |
InChI Key |
WOWBZSMEYQMCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(F)F |
Origin of Product |
United States |
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